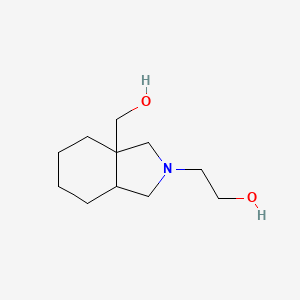

2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-6-5-12-7-10-3-1-2-4-11(10,8-12)9-14/h10,13-14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRRHCSZXCXIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CN(CC2C1)CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol , also known by its CAS number 2098005-11-7, is a complex organic molecule belonging to the class of amino alcohols. Its unique structural features, including an isoindoline core, suggest potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, summarizing relevant findings from diverse research studies and highlighting its potential applications in medicinal chemistry.

Structural Characteristics

- Molecular Formula : C11H21NO

- Molecular Weight : 199.29 g/mol

- Chirality : The compound contains a chiral center due to the presence of the octahydroisoindole moiety, which may exhibit stereoisomerism.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol. Research indicates that derivatives of isoindoline structures often exhibit significant activity against various bacterial strains. For instance, a study demonstrated that similar isoindoline compounds showed inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable antimicrobial efficacy .

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to isoindoline structures may offer neuroprotective benefits. Research has shown that certain isoindoline derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The exact mechanism by which these compounds exert their neuroprotective effects remains an area of active research.

The biological activity of 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol may be attributed to its ability to interact with various molecular targets within biological systems. These interactions can include:

- Enzyme Inhibition : The amino group may facilitate binding to enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound could potentially modulate receptor activity, influencing signaling pathways associated with various physiological responses.

- Oxidative Stress Reduction : The hydroxymethyl group might contribute to antioxidant properties, reducing oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several isoindoline derivatives against common pathogens. The results indicated that compounds with hydroxymethyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 10 to 50 µg/mL, suggesting promising potential for therapeutic applications .

Study 2: Anticancer Activity Assessment

In vitro studies on isoindoline derivatives demonstrated significant cytotoxic effects on human breast cancer cell lines (MCF-7). Compounds similar to 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol were shown to induce apoptosis at concentrations as low as 20 µM, with mechanisms involving caspase activation and mitochondrial dysfunction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with several classes of bioactive molecules, including isoindoles, indoles, and imidazoles. Below is a comparative analysis:

Table 1: Structural Comparison

*Estimated based on formula (C11H21NO2).

Key Observations:

Hydroxyl Groups : The hydroxymethyl and ethan-1-ol groups enhance hydrophilicity, similar to 2-hydroxymethylmetronidazole, which improves solubility and metabolic stability .

Pharmacological Potential

- Antioxidant Activity : The hydroxyl groups in the target compound may mimic the radical-scavenging properties of 3-(2-(4-methoxyphenyltriazol)ethyl)-1H-indol-5-ol, which showed efficacy in ischemia models .

- Protein Binding : Can159’s ethan-1-ol group facilitates hydrogen bonding with CD44, a mechanism that could extend to the target compound if similar interactions are explored .

Q & A

Q. What are the recommended synthetic routes for 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of structurally related isoindol derivatives typically involves multi-step reactions, including oxidation, reduction, and nucleophilic substitution. For example, sodium borohydride (NaBH₄) is commonly used for reducing carbonyl groups, while potassium permanganate (KMnO₄) facilitates oxidation steps. Reaction conditions such as pH (e.g., neutral to mildly acidic), temperature (controlled between 0–25°C), and solvent systems (e.g., PEG-400:DMF mixtures) are critical for minimizing side reactions and improving purity . Optimization strategies include iterative adjustments of stoichiometry and reaction time, as demonstrated in analogous indole-based syntheses .

Q. How can NMR spectroscopy confirm the structural identity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are essential for verifying the isoindol scaffold and hydroxymethyl/ethanol substituents. Key spectral features include:

- ¹H NMR : Peaks for hydroxyl protons (δ ~1.5–2.5 ppm, broad), methylene groups in the octahydro-isoindol ring (δ ~2.8–3.5 ppm), and ethanol side chains (δ ~3.6–4.0 ppm). Coupling constants (e.g., J = 7–8 Hz for axial-equatorial protons) help confirm stereochemistry .

- ¹³C NMR : Resonances for quaternary carbons in the isoindol ring (δ ~125–135 ppm) and hydroxymethyl carbons (δ ~60–70 ppm). Comparison with databases (e.g., PubChem) ensures alignment with expected shifts .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound’s isoindol core and hydroxyl groups make it a potential pharmacophore for drug discovery. Applications include:

- Enzyme Inhibition : Molecular docking studies suggest interactions with catalytic sites of oxidoreductases or hydrolases.

- Antioxidant Development : Analogous indole derivatives exhibit radical-scavenging activity, which can be tested via DPPH assays .

- Neuroprotective Agents : Structural similarity to isoindoline alkaloids supports exploration in neurodegenerative disease models .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical control during synthesis, and how can they be addressed?

- Methodological Answer : The octahydro-isoindol ring introduces multiple stereocenters, leading to diastereomer formation. Strategies include:

- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINAP-metal complexes) to favor specific configurations.

- Chromatographic Resolution : Semi-preparative chiral SFC (Supercritical Fluid Chromatography) achieves >96% enantiomeric excess (ee), as shown in related indole syntheses .

- Computational Modeling : DFT calculations predict thermodynamic stability of stereoisomers, guiding reaction pathway selection .

Q. How do contradictory solubility data impact formulation strategies, and what methodologies resolve discrepancies?

- Methodological Answer : Discrepancies in solubility (e.g., aqueous vs. organic solvents) may stem from polymorphic forms or pH-dependent ionization. Resolution involves:

- Hansen Solubility Parameters : Quantify polarity contributions to identify optimal solvent systems.

- pH-Solubility Profiling : Titration experiments (pH 1–12) determine ionization constants (pKa) and buffer compatibility .

- Co-solvency Studies : Blending solvents (e.g., ethanol-water mixtures) enhances solubility for in vivo assays .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) over 100–200 ns trajectories to assess stability.

- QSAR Modeling : Correlate substituent effects (e.g., hydroxymethyl position) with activity using descriptors like logP and topological polar surface area (TPSA) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for structure-activity relationship (SAR) optimization .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC-MS.

- Lyophilization : Improve thermal stability by removing water, preventing hydrolysis of the hydroxymethyl group.

- Buffered Formulations : Use citrate or phosphate buffers (pH 4–6) to stabilize the ethanolamine moiety against oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.